Cas no 1353992-71-8 ((R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)

(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structure features a benzyl ester group, a hydroxyl-ethyl substituent, and an isopropylamino moiety, offering versatility as a building block for bioactive compounds. The stereocenter at the 3-position enhances its utility in enantioselective reactions. The hydroxyethyl group provides a handle for further functionalization, while the benzyl ester can be selectively deprotected under mild conditions. This compound is particularly valuable in medicinal chemistry for the development of receptor-targeted molecules due to its rigid pyrrolidine scaffold and modifiable side chains. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester structure
1353992-71-8 structure
Product Name:(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No:1353992-71-8
MF:C17H26N2O3
MW:306.399944782257
CID:2158511
Update Time:2025-06-09

(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • (R)-3-[(2-hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
    • (R)-Benzyl 3-((2-hydroxyethyl)(isopropyl)amino)pyrrolidine-1-carboxylate
    • AM95064
    • (R)-3-[(2-Hydroxyethyl)isopropylamino]pyrrolidine-1-carboxylic acid benzyl ester
    • (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
    • Inchi: 1S/C17H26N2O3/c1-14(2)19(10-11-20)16-8-9-18(12-16)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m1/s1
    • InChI Key: IWNADRRBQYAASW-MRXNPFEDSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CC[C@H](C1)N(CCO)C(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 343
  • Topological Polar Surface Area: 53

(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM497934-1g
(R)-Benzyl3-((2-hydroxyethyl)(isopropyl)amino)pyrrolidine-1-carboxylate
1353992-71-8 97%
1g
$1378 2023-01-01
Fluorochem
081009-500mg
R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
1353992-71-8
500mg
£694.00 2022-03-01

(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Related Literature

Additional information on (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Research Brief on (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353992-71-8)

The compound (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353992-71-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular disorders. Its unique structural features, including the presence of a hydroxyethyl and isopropylamino group, make it a versatile scaffold for drug development.

Recent studies have focused on the optimization of synthetic routes for this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis method using chiral auxiliaries, achieving >99% enantiomeric excess. This advancement is critical for ensuring the pharmacological efficacy and safety of downstream drug candidates derived from this intermediate.

In pharmacological applications, (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has shown promise as a precursor to potent sigma-1 receptor ligands. Sigma-1 receptors are implicated in various neurological conditions, including Alzheimer's disease and neuropathic pain. Preliminary in vitro studies demonstrate that derivatives of this compound exhibit nanomolar affinity for sigma-1 receptors with excellent selectivity over other receptor types.

Another significant development involves the compound's role in cardiovascular research. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that structural analogs of this pyrrolidine derivative act as selective β2-adrenergic receptor modulators. These findings open new avenues for developing targeted therapies for hypertension and heart failure with reduced side effects compared to current β-blockers.

The metabolic stability and pharmacokinetic properties of (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester have also been investigated. Recent ADME studies indicate that the benzyl ester moiety provides favorable membrane permeability while maintaining reasonable metabolic stability in human liver microsome assays. These characteristics make it an attractive building block for prodrug development strategies.

From a safety perspective, recent toxicological evaluations of this compound and its derivatives have shown favorable profiles in acute toxicity studies. However, chronic exposure studies are still ongoing to fully characterize its safety for potential therapeutic applications. Researchers are particularly interested in understanding the compound's potential for CNS penetration and its effects on neurotransmitter systems.

In conclusion, (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester represents a valuable chemical entity with diverse pharmaceutical applications. Ongoing research continues to uncover its potential in drug discovery, particularly in neurological and cardiovascular therapeutics. The compound's synthetic accessibility, combined with its promising biological activity profile, positions it as an important focus area for future medicinal chemistry efforts.

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